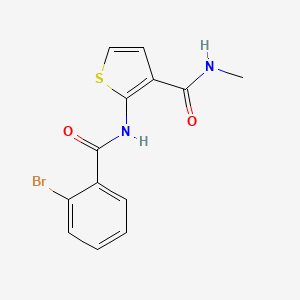![molecular formula C23H28N4O3S2 B2515210 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide CAS No. 325693-68-3](/img/structure/B2515210.png)
2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a derivative of thieno[2,3-d]pyrimidin, which is a scaffold known to possess various biological activities. The presence of a morpholine ring and a thioether linkage suggests that the compound could have potential as a biological agent, possibly with fungicidal or antifungal properties, as indicated by the activity of related compounds .
Synthesis Analysis
The synthesis of related 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides involves the condensation of chloroacetamides with morpholine in the presence of anhydrous potassium carbonate . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar pathway, involving key steps such as chloroacetylation and subsequent reaction with morpholine. The synthesis of similar compounds has been characterized by various techniques, including melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of the compound includes a thieno[2,3-d]pyrimidin core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. The core is substituted at the 2-position with a thioether linkage to a morpholinopropyl acetamide. The presence of dimethyl groups at the 5 and 6 positions of the core could influence the electronic properties and steric hindrance, potentially affecting the compound's biological activity .
Chemical Reactions Analysis
Compounds with the thieno[2,3-d]pyrimidin core have been studied for their reactivity in the context of biological systems. For example, they have been synthesized as inhibitors of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer and infectious diseases . The thioether linkage in the compound could be involved in interactions with biological molecules, and the morpholine ring could be involved in hydrogen bonding or ionic interactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide are not provided, related compounds have been characterized by their melting points and spectral data . The presence of the morpholine ring and the gem-dimethyl groups could affect the lipophilicity and solubility of the compound, which in turn could influence its pharmacokinetic properties, such as plasmatic stability . The antifungal activity of similar compounds suggests that the compound may also possess such properties, potentially with broad-spectrum activity against various fungi species .
Scientific Research Applications
Antifungal and Antimicrobial Properties
One significant application of derivatives of this chemical structure is in the development of antifungal agents. For instance, derivatives have been identified as potent fungicidal agents against Candida species and show promising in vitro activity against a broad range of fungi, including molds and dermatophytes. These compounds have demonstrated in vivo efficacy in reducing fungal load in murine models of systemic Candida albicans infection, highlighting their potential as antifungal pharmaceuticals (Bardiot et al., 2015).
Additionally, research into pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules has shown antimicrobial activity against selected bacterial and fungal strains, indicating the versatility of this chemical backbone in creating compounds with broad-spectrum antimicrobial properties (Majithiya & Bheshdadia, 2022).
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives based on this chemical structure has been a focus of research, aiming to explore its pharmacological potential further. Studies have reported the synthesis of new chemical entities exhibiting significant antimicrobial activities, leveraging the structural versatility of the compound to create substances with potential therapeutic applications. Such research efforts underscore the compound's utility as a foundation for developing new antimicrobial agents (Hossan et al., 2012).
Potential for Diverse Therapeutic Applications
The exploration of this compound extends beyond antifungal and antimicrobial activities, touching on various potential therapeutic applications. For instance, modifications of this chemical structure have been investigated for their possible use in treating diseases through the synthesis of compounds with novel mechanisms of action. This includes research into derivatives as anticonvulsant agents, highlighting the compound's potential for developing new treatments for neurological disorders (Severina et al., 2020).
properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-16-17(2)32-21-20(16)22(29)27(18-7-4-3-5-8-18)23(25-21)31-15-19(28)24-9-6-10-26-11-13-30-14-12-26/h3-5,7-8H,6,9-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOLJOEMSOZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCCN3CCOCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

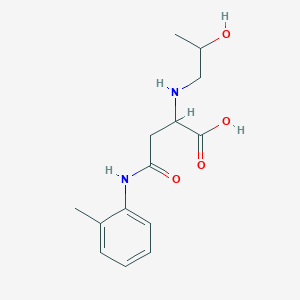
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)
![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)
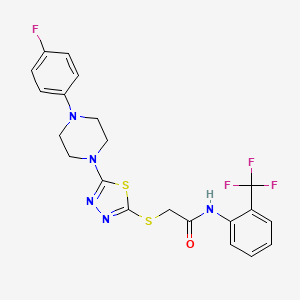
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)
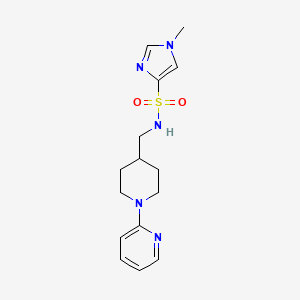
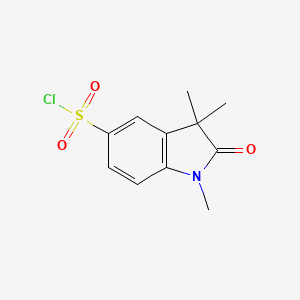

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)
